

An In-depth Technical Guide to 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromopyridine-3,4-diamine**

Cat. No.: **B1288185**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

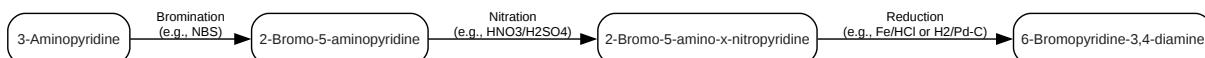
6-Bromopyridine-3,4-diamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural features, including the bromine atom and the ortho-diamine functionality, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of the available data on **6-Bromopyridine-3,4-diamine**, including its chemical identity, physical properties, and its role as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors.

Core Data

CAS Number: 1033203-41-6[1]

Physical and Chemical Properties

A summary of the key physical and chemical data for **6-Bromopyridine-3,4-diamine** is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

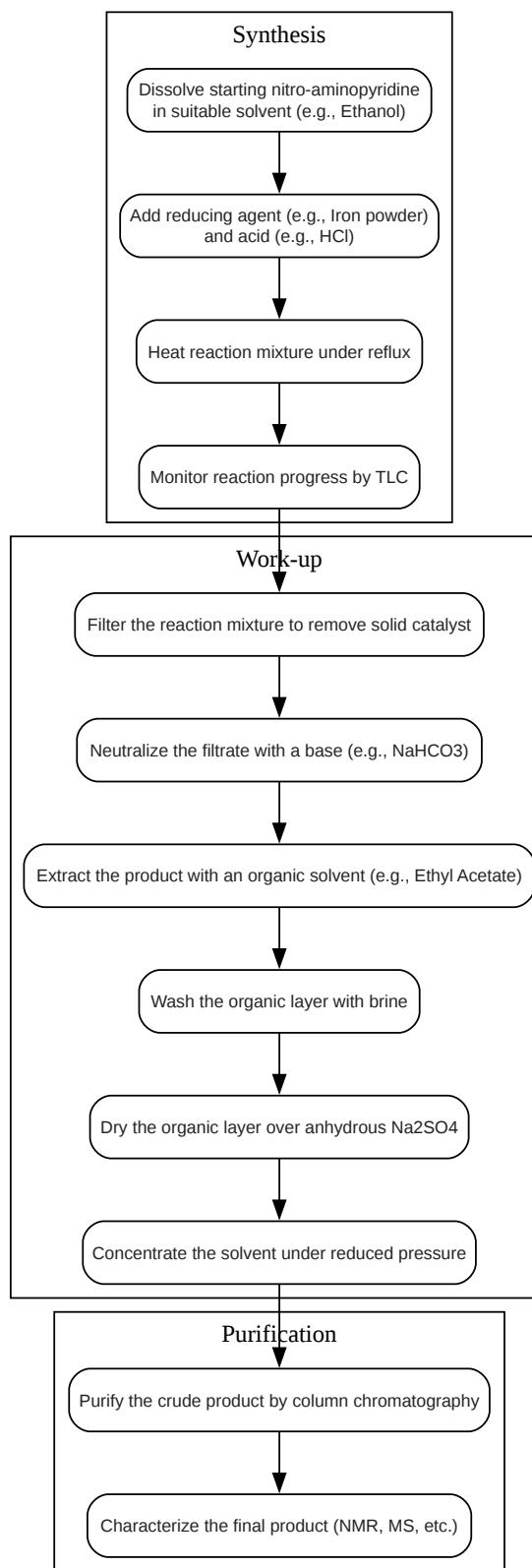

Property	Value	Source
Molecular Formula	C ₅ H ₆ BrN ₃	[1]
Molecular Weight	188.03 g/mol	[1]
Appearance	Solid (form not specified)	
Melting Point	Not reported	
Boiling Point	395.5 ± 37.0 °C (Predicted)	
Density	1.818 ± 0.06 g/cm ³ (Predicted)	
Solubility	Not reported	
Storage	Room temperature	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Bromopyridine-3,4-diamine** is not readily available in the searched literature, its synthesis can be inferred from established methods for preparing similar diaminopyridine derivatives. A common strategy involves the reduction of a corresponding nitro-amino precursor.

A plausible synthetic route would be the nitration of 2-bromo-5-aminopyridine, followed by the reduction of the nitro group. The starting material, 2-bromo-5-aminopyridine, can be synthesized from 3-aminopyridine.

Illustrative Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway to **6-Bromopyridine-3,4-diamine**.

General Experimental Considerations for Diaminopyridine Synthesis

The following provides a generalized experimental workflow based on the synthesis of related diaminopyridines. This should be adapted and optimized for the specific synthesis of **6-Bromopyridine-3,4-diamine**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification of diaminopyridines.


Applications in Drug Discovery

6-Bromopyridine-3,4-diamine is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment.^[1] The vicinal diamine groups can be used to construct various heterocyclic ring systems, such as imidazopyridines, which are common scaffolds in kinase inhibitors. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships.

While specific signaling pathways directly modulated by compounds derived from **6-Bromopyridine-3,4-diamine** are not detailed in the available search results, the broader class of kinase inhibitors it is used to create are known to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Role in Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors often involves the reaction of the diamine functionality with various electrophiles to form a fused heterocyclic system. The bromo-substituent can then be modified using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to introduce diverse aryl or heteroaryl groups.

[Click to download full resolution via product page](#)

Caption: General scheme for the use of **6-Bromopyridine-3,4-diamine** in kinase inhibitor synthesis.

Conclusion

6-Bromopyridine-3,4-diamine is a commercially available compound with significant potential as a building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications. While detailed experimental data such as a specific melting point, solubility, and a dedicated synthesis protocol are not extensively documented in the public domain, its utility as a precursor for kinase inhibitors is recognized. Further research and

publication of its physical properties and detailed synthetic methodologies would be highly beneficial to the scientific community, particularly those in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-bromopyridine-3,4-diamine [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromopyridine-3,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288185#6-bromopyridine-3-4-diamine-cas-number-and-physical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com